molecular formula C22H24N4O3S B2487267 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946250-12-0

4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2487267
CAS RN: 946250-12-0
M. Wt: 424.52
InChI Key: ZQGPKVXFCQHBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves complex chemical processes to form the desired compound. Research on similar compounds indicates multi-step synthesis protocols involving nucleophilic substitution, cyclization, and functionalization reactions. For instance, the synthesis of related piperazine and pyrimidine derivatives often requires careful selection of reagents and conditions to achieve high yield and purity (Kumara et al., 2017; Parveen et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These analyses reveal the conformations, bond lengths, and angles critical for the compound's stability and reactivity. For example, studies have shown that piperazine rings in related molecules adopt a chair conformation, contributing to the molecule's overall geometry (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with a piperazine and pyrimidine framework can include substitutions, additions, and cyclization reactions, influenced by the molecule's functional groups. The reactivity patterns of these compounds are pivotal for their potential applications in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Piperazine and pyrimidine derivatives' physical properties vary with substitution patterns and the presence of functional groups, affecting their application potential (Wujec & Typek, 2023).

Scientific Research Applications

Synthesis and Binding Affinity

Compounds with structures incorporating elements like pyrimidine, piperazine, and biphenyl moieties have been synthesized for various applications, including the study of their binding affinity towards specific biological targets. For instance, Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, assessing their estrogen receptor binding affinity through molecular docking. These compounds demonstrated significant anti-proliferative activities against cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

The structural framework of 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine and its analogs has been utilized to develop compounds with antimicrobial and anti-inflammatory properties. Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, demonstrating their analgesic and anti-inflammatory activities. This research suggests the potential of such compounds in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem & Youssef, 2011).

Anticonvulsant and Neuroprotective Effects

Further extending the scope of research, compounds related to this compound have been evaluated for their anticonvulsant and neuroprotective effects. Studies by Aytemir et al. (2010) on kojic acid derivatives, which share a resemblance in structural complexity and functional moieties, have shown potential anticonvulsant activity. These findings are crucial for the development of new medications for epilepsy and other neurological disorders (Aytemir et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising activity in a certain area (for example, as a potential drug), further studies could be carried out to optimize its activity and minimize any potential side effects .

properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-23-21(16-22(24-17)29-2)25-12-14-26(15-13-25)30(27,28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGPKVXFCQHBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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